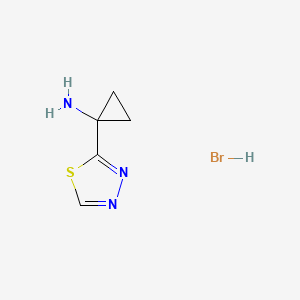
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, oxo group, and tert-butyl ester and amine groups. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the cyclization of a suitable precursor to form the piperidine ring.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Formation of the Amine Salt: The final step involves the reaction of the ester with tert-butylamine to form the salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under strong oxidative conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Hydrogen Bromide: Used in the production of inorganic bromides and alkyl bromides.
Uniqueness
(S)-1-Boc-4-oxopiperidine-2-carboxylic acid tert-butylamine salt is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
198646-61-6 |
|---|---|
Formule moléculaire |
C15H28N2O5 |
Poids moléculaire |
316.39 g/mol |
Nom IUPAC |
2-methylpropan-2-amine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO5.C4H11N/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15;1-4(2,3)5/h8H,4-6H2,1-3H3,(H,14,15);5H2,1-3H3/t8-;/m0./s1 |
Clé InChI |
LSAZKNYFDZYWSY-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)O |
SMILES canonique |
CC(C)(C)N.CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B8502736.png)



![4-[(1-Isopropylpiperidin-4-yl)oxy]aniline](/img/structure/B8502765.png)



![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)



